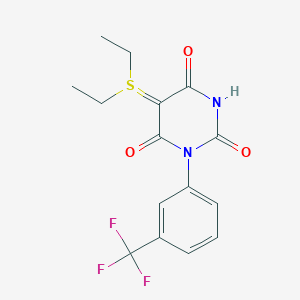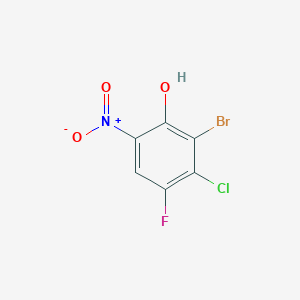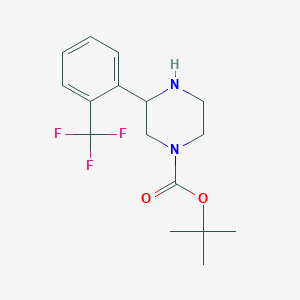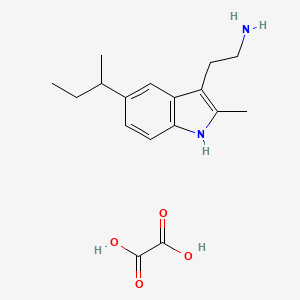![molecular formula C18H24O2 B12639140 1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one CAS No. 920975-01-5](/img/structure/B12639140.png)
1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one is an organic compound with a complex structure that includes an ethoxy group, a phenyl ring, and a dienyl chain
Métodos De Preparación
The synthesis of 1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one typically involves multi-step organic reactions. The synthetic route may include:
Formation of the dienyl chain: This can be achieved through a series of reactions starting from simpler alkenes or alkynes.
Attachment of the ethoxy group: This step often involves the use of ethylating agents under controlled conditions.
Coupling with the phenyl ring: This can be done using various coupling reactions such as Suzuki or Heck coupling, which require palladium catalysts and specific reaction conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using large-scale reactors and continuous flow processes.
Análisis De Reacciones Químicas
1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the dienyl chain into a saturated alkyl chain.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: This compound may be studied for its potential biological activity, including its effects on cellular processes or its use as a probe in biochemical assays.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits any bioactive properties.
Industry: It can be used in the development of new polymers or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one can be compared with other similar compounds such as:
1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one: This compound has a similar phenyl ring structure but with a different substituent, leading to different chemical and biological properties.
1-(1,4-dimethyl-3-cyclohexen-1-yl)ethanone: This compound has a cyclohexenyl ring instead of a dienyl chain, which affects its reactivity and applications.
Propiedades
Número CAS |
920975-01-5 |
|---|---|
Fórmula molecular |
C18H24O2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1-[4-(4-ethoxyocta-1,3-dienyl)phenyl]ethanone |
InChI |
InChI=1S/C18H24O2/c1-4-6-9-18(20-5-2)10-7-8-16-11-13-17(14-12-16)15(3)19/h7-8,10-14H,4-6,9H2,1-3H3 |
Clave InChI |
AONCAAXKPQLHBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CC=CC1=CC=C(C=C1)C(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-2-hydroxy-3,3-dimethylbutanoic acid](/img/structure/B12639060.png)



![Thiazolo[5,4-d]pyrimidine-2,7-diamine, N7-[3-chloro-4-(trifluoromethyl)phenyl]-N2-(2,6-dichlorophenyl)-](/img/structure/B12639088.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-methylphenoxy)methyl]-4-pentyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12639089.png)


![4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide](/img/structure/B12639115.png)
![ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate](/img/structure/B12639136.png)
![4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol](/img/structure/B12639137.png)

![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)

